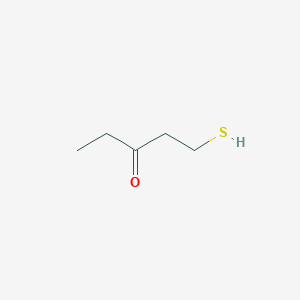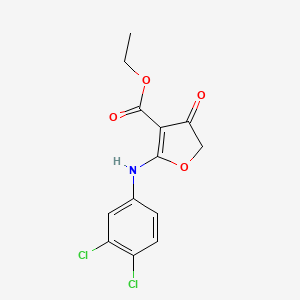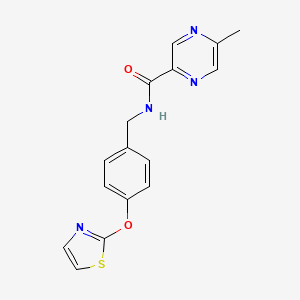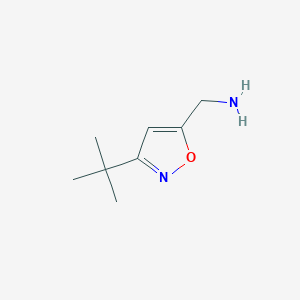
5-chloro-N-ethyl-2-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-ethyl-2-methoxybenzenesulfonamide is a chemical compound with several significant properties. It is also known as 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide .
Molecular Structure Analysis
The linear formula of this compound is ClC6H3(OCH3)CONHCH2C6H4SO2NH2 . The molecular weight is 368.84 . The InChI code is 1S/C16H17ClN2O4S/c1-23-15-7-4-12(17)10-14(15)16(20)19-9-8-11-2-5-13(6-3-11)24(18,21)22/h2-7,10H,8-9H2,1H3,(H,19,20)(H2,18,21,22) .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 209-214 °C (lit.) . It is soluble in methanol .Scientific Research Applications
Chemical Synthesis and Reactivity
Benzenesulfonamides, including chloro- and methoxy-substituted variants, are widely used in organic synthesis. For instance, N-Chloro-N-methoxybenzenesulfonamide serves as an efficient chlorinating reagent, highlighting its utility in introducing chlorine atoms into organic molecules under mild conditions. Such reagents are pivotal in synthesizing a diverse array of chlorinated organic compounds, which can have significant implications in pharmaceuticals, agrochemicals, and materials science (Xiao-Qiu Pu et al., 2016).
Biological Activities and Drug Development
Sulfonamide derivatives have been evaluated for their biological activities, including anti-HIV , antifungal , and anticancer properties . For example, novel sulfonamides bearing the 1,3,4-oxadiazole moiety were synthesized and assessed for their anti-HIV and antifungal activities, demonstrating the potential of sulfonamide derivatives in developing new therapeutic agents (M. Zareef et al., 2007).
Material Science and Sensor Development
Sulfonamide compounds have been explored for their applications in material science, such as in the development of sensors. For instance, benzenesulfonamide derivatives have been used to fabricate sensors for detecting heavy metals like cobalt ions , showcasing the versatility of sulfonamide compounds in environmental monitoring and public health (T. Sheikh et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 5-chloro-N-ethyl-2-methoxybenzenesulfonamide is the zinc-containing metalloenzyme carbonic anhydrase (CA) . This enzyme plays a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide .
Mode of Action
5-chloro-N-ethyl-2-methoxybenzenesulfonamide: interacts with its target, carbonic anhydrase, by forming a coordination bond between the negatively charged amino group of the compound and the zinc ion of the enzyme . This interaction also involves making hydrogen bonds and hydrophobic contacts with other parts of the inhibitor molecule .
Biochemical Pathways
The binding of 5-chloro-N-ethyl-2-methoxybenzenesulfonamide to carbonic anhydrase affects the enzyme’s ability to catalyze the hydration of carbon dioxide . This can impact various biochemical pathways in the body that rely on the regulation of pH and the concentration of bicarbonate ions .
Result of Action
The molecular and cellular effects of 5-chloro-N-ethyl-2-methoxybenzenesulfonamide ’s action are largely dependent on its inhibition of carbonic anhydrase. By inhibiting this enzyme, the compound can disrupt the balance of pH and bicarbonate ions in the body .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-chloro-N-ethyl-2-methoxybenzenesulfonamide . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to bind to carbonic anhydrase and inhibit its activity
properties
IUPAC Name |
5-chloro-N-ethyl-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO3S/c1-3-11-15(12,13)9-6-7(10)4-5-8(9)14-2/h4-6,11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNRHGLWNZWIFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=CC(=C1)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-ethyl-2-methoxybenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B2709983.png)


![N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2709991.png)

![2-[(4-Benzyl-1-piperazinyl)carbonyl]-cyclohexanecarboxylic acid](/img/structure/B2709993.png)
![2-amino-7-bromo-4-[4-(tert-butyl)phenyl]-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B2709996.png)


![7-(5-Bromo-4-methyl-1H-indole-2-carbonyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2709999.png)
![3-[(3,5-Difluorobenzyl)thio]-8-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2710000.png)

